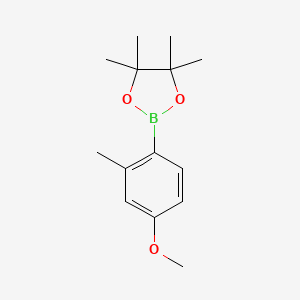

2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a substituted phenyl ring attached to a pinacol boronate core. The compound’s structure includes a methoxy group at the para position and a methyl group at the ortho position of the phenyl ring, which influence its electronic and steric properties. This compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile reagent in organic synthesis.

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-9-11(16-6)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFMVYHNLRYAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-methoxy-2-methylphenylboronic acid with a suitable diol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the synthesis of 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and alcohols can substitute the boronic ester group.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Oxidized Products: Various oxidized derivatives depending on the specific oxidizing agent used.

Reduced Products: Alcohols or amines resulting from reduction reactions.

Substituted Products: Amides, esters, or ethers formed through substitution reactions.

Scientific Research Applications

Chemistry: 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its role in Suzuki-Miyaura cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: In biological research, this compound is used to label biomolecules and study their interactions. It can be conjugated to peptides, proteins, and nucleic acids for imaging and diagnostic purposes.

Medicine: The compound's derivatives are explored for their potential therapeutic applications. For example, biaryl compounds synthesized using this reagent have shown promise in drug discovery and development.

Industry: In the chemical industry, this compound is employed in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable carbon-carbon bonds is crucial for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic ester intermediate. This intermediate then undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation and stabilization of biaryl compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related compounds differ in the substitution pattern on the phenyl ring, which significantly impacts their reactivity and physical properties. Key analogues include:

Notes:

- Electron-donating groups (e.g., methoxy) enhance stability but may reduce electrophilic reactivity.

- Steric bulk (e.g., 3,5-dimethyl substitution) improves thermal stability but complicates coupling kinetics .

Spectroscopic and Physical Properties

- NMR Signatures :

- Thermal Stability : Compounds with bulky substituents (e.g., 3,5-dimethyl) exhibit higher decomposition temperatures (>200°C) compared to less hindered analogues .

Biological Activity

2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of Dioxaborolane, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 214360-68-6

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

Dioxaborolane and its derivatives exhibit biological activity primarily through their interactions with various biological targets. The compound has been studied for its role in inhibiting specific enzymes and pathways associated with disease processes.

- Antibacterial Activity : Research indicates that Dioxaborolane derivatives can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition enhances the efficacy of existing antibiotics against resistant strains .

- Anticancer Properties : Preliminary studies suggest that Dioxaborolane may have anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown potential in targeting dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers .

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study published in MDPI highlighted the synthesis of various Dioxaborolane derivatives that demonstrated significant inhibition against class A and C β-lactamases. These derivatives were effective in restoring the activity of piperacillin against resistant Enterobacteriaceae strains . -

Anticancer Activity :

In a recent investigation into DYRK1A inhibitors, Dioxaborolane was identified as a promising candidate due to its ability to selectively inhibit this kinase. The study reported nanomolar-level inhibitory activity and suggested potential therapeutic applications in treating p53-deficient tumors .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via transition-metal-catalyzed borylation. For example:

- UiO-Co Catalyst Method : Using UiO-Co (0.2 mol%), B₂pin₂, and 4-methoxytoluene at ambient conditions yields the product in 83% yield. This method emphasizes chemoselectivity and avoids harsh conditions .

- General Boronic Ester Synthesis : A high-yielding route (98% purity) involves coupling 4-methoxy-2-methylphenyl precursors with pinacol borane under inert conditions, as noted in CAS 214360-68-6 .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : B-O stretching vibrations (~1350–1400 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) are observed .

Advanced Research Questions

Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: The compound serves as a boronate ester precursor in Suzuki-Miyaura couplings. For example:

- Catalytic Applications : It participates in C–C bond formation with aryl halides using Pd catalysts. Evidence shows its use in synthesizing polyphenolic boronates for tumor proliferation studies, achieving ~40–55% yields under reflux with K₂CO₃ in MeCN .

- Electrochemical Coupling : Similar dioxaborolanes are employed in electrochemically driven cross-electrophile couplings, requiring optimization of electrode materials and electrolyte systems .

Q. How can researchers address contradictions in catalytic performance across different reaction systems?

Methodological Answer: Discrepancies often arise from solvent effects, catalyst stability, or competing pathways. Strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., THF) may stabilize intermediates, while non-polar solvents (hexane) favor selectivity, as seen in NaOt-Bu-catalyzed ketone reductions .

- Catalyst Comparison : UiO-Co’s single-site reactivity (83% yield) vs. Pd-based systems (e.g., 55% yield in Scheme 3 ) highlights the need for catalyst-substrate compatibility studies.

Q. What strategies optimize reaction conditions for high-yield synthesis?

Methodological Answer: Key parameters to optimize:

- Catalyst Loading : Lower loadings (e.g., 0.2 mol% UiO-Co ) reduce costs without sacrificing yield.

- Temperature Control : Ambient conditions suffice for UiO-Co, while reflux (e.g., 80°C in MeCN ) accelerates slower reactions.

- Purification : Flash chromatography (Hex/EtOAc gradients) resolves isomers and byproducts, as demonstrated in isolating a 5:1 diastereomer ratio .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting NMR data for structurally similar dioxaborolanes?

Methodological Answer: Variations in NMR peaks (e.g., ¹³C signals for quaternary carbons) may arise from:

- Quadrupolar Effects : ¹¹B’s spin-3/2 nature broadens adjacent ¹³C signals, as noted in naphtho-diazaborinine derivatives .

- Solvent Anisotropy : Aromatic protons in DMSO-d₆ vs. CDCl₃ show shifts up to 0.5 ppm .

Resolution : Use high-field NMR (≥400 MHz) and heteronuclear correlation (HSQC/HMBC) to assign ambiguous peaks.

Safety and Handling

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.